4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both furan and thiazole rings in its structure. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine typically involves the bromination of furan derivatives followed by the formation of the thiazole ring. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with thioamides under specific conditions to form the desired thiazole compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromine or other halogens can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazoles and furans, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-thiazolo[4,5-b]pyridine: Another compound with similar structural features but different biological activities.
4-((4-Methylbenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: A compound with similar heterocyclic structure and biological activities.
Uniqueness
4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine is unique due to its specific combination of furan and thiazole rings, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c8-6-2-1-5(11-6)4-3-12-7(9)10-4/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRJHHTUQFDOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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